2-(1-Benzhydrylazetidin-3-YL)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-benzhydrylazetidin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c19-12-11-15-13-20(14-15)18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18H,11-14,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVIAHLFUOLJKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623980 | |
| Record name | 2-[1-(Diphenylmethyl)azetidin-3-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162698-43-3 | |
| Record name | 2-[1-(Diphenylmethyl)azetidin-3-yl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2 1 Benzhydrylazetidin 3 Yl Ethanamine and Its Analogues
General Synthetic Routes to Azetidine (B1206935) Ring Systems
The construction of the strained four-membered azetidine ring is a key challenge in the synthesis of 2-(1-benzhydrylazetidin-3-yl)ethanamine. Several general strategies have been developed for the formation of azetidine ring systems, which can be broadly categorized into cyclization approaches, cycloaddition reactions, and ring transformations of other heterocyclic precursors. researchgate.netmagtech.com.cnrsc.orgwikipedia.org
Cyclization Approaches for Four-Membered Heterocycles
Intramolecular cyclization is a common and effective method for the synthesis of azetidines. researchgate.net This approach typically involves the formation of a carbon-nitrogen bond through the nucleophilic attack of an amine onto an electrophilic carbon center within the same molecule. A classic example is the cyclization of γ-amino halides or γ-amino sulfonates, where the amino group displaces a leaving group at the γ-position to form the four-membered ring. nih.gov The efficiency of these reactions is often influenced by factors such as the nature of the leaving group, the substitution pattern on the carbon chain, and the reaction conditions.
Palladium-catalyzed intramolecular amination of C(sp³)–H bonds at the γ-position of picolinamide-protected amines has also emerged as a powerful tool for the synthesis of azetidines. rsc.orgacs.org This method allows for the direct formation of the azetidine ring from readily available precursors without the need for pre-functionalization with a leaving group.
Cycloaddition Reactions in Azetidine Formation
[2+2] Cycloaddition reactions provide a direct and atom-economical route to the azetidine core. mdpi.comnih.gov The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a notable example that can be used to construct functionalized azetidines. researchgate.netrsc.org Recent advances have focused on visible-light-mediated versions of this reaction, which offer milder and more sustainable conditions. thieme-connect.com The Staudinger synthesis, involving the [2+2] cycloaddition of a ketene (B1206846) with an imine, is another widely used method for the preparation of β-lactams (azetidin-2-ones), which can subsequently be reduced to afford the corresponding azetidines. mdpi.com
Ring-Opening and Transformation of Other Heterocyclic Precursors
The synthesis of azetidines can also be achieved through the ring expansion of smaller heterocyclic systems, most notably aziridines. nih.gov The reaction of rhodium-bound carbenes with strained methylene (B1212753) aziridines can lead to a formal [3+1] ring expansion, yielding highly substituted methylene azetidines with excellent stereoselectivity. nih.gov This method takes advantage of the ring strain in the aziridine (B145994) precursor to drive the formation of the larger four-membered ring. Additionally, acid-mediated ring expansion of azetidine carbamates has been shown to produce larger heterocyclic frameworks. morressier.com
Synthesis of the 1-Benzhydrylazetidine (B26936) Core
The 1-benzhydryl substituent is a key structural feature of the target molecule. The synthesis of the 1-benzhydrylazetidine core is typically achieved by introducing the benzhydryl group at an early stage, followed by the formation and functionalization of the azetidine ring.
Preparation of 1-Benzhydrylazetidin-3-ol (B14779) as a Key Intermediate
A crucial and widely used intermediate in the synthesis of this compound and its analogues is 1-benzhydrylazetidin-3-ol. researchgate.netinstarnd.combldpharm.com An efficient, one-pot, and scalable synthesis of this intermediate has been developed, which involves the reaction of benzhydrylamine with epichlorohydrin (B41342). researchgate.net This reaction proceeds via the initial nucleophilic opening of the epoxide ring of epichlorohydrin by benzhydrylamine, followed by an intramolecular cyclization to form the azetidine ring. The reaction conditions can be optimized to achieve high yields and purity on a multi-kilogram scale. researchgate.netgoogle.com
| Reactants | Reagents/Conditions | Product | Yield | Reference |
| Benzhydrylamine, Epichlorohydrin | Isopropanol, room temperature to reflux | 1-Benzhydrylazetidin-3-ol | High | researchgate.net |
| Benzhydrylamine, Epichlorohydrin | Methanol, room temperature | 1-Benzhydrylazetidin-3-ol | ~75% | google.com |
| Benzhydrylamine, Epichlorohydrin | Ethanol, 20-25°C | 1-Benzhydrylazetidin-3-ol | ~77% | google.com |
Functionalization of the Azetidine Ring for Ethanamine Side-Chain Attachment
With the 1-benzhydrylazetidin-3-ol core in hand, the next critical step is the introduction of the ethanamine side chain at the 3-position of the azetidine ring. Several synthetic strategies can be employed for this transformation.
One common approach involves the conversion of the hydroxyl group of 1-benzhydrylazetidin-3-ol into a better leaving group, such as a mesylate or tosylate. This can be achieved by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base. The resulting sulfonate ester is then a good substrate for nucleophilic substitution with a cyanide source, such as sodium cyanide, to yield 1-benzhydrylazetidine-3-carbonitrile. researchgate.net Subsequent reduction of the nitrile group to a primary amine affords the desired this compound. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. osti.govnih.gov
Alternatively, an efficient two-step synthesis of 3-amino-1-benzhydrylazetidine has been described where the mesylate of 1-benzhydrylazetidin-3-ol is treated with ammonium (B1175870) hydroxide (B78521) in isopropanol. researchgate.net While this provides a direct route to the 3-amino derivative, further elaboration would be required to introduce the additional carbon atom of the ethanamine side chain.
Another viable strategy involves the oxidation of 1-benzhydrylazetidin-3-ol to the corresponding ketone, 1-benzhydrylazetidin-3-one (B119530). chemicalbook.comchemicalbook.comscbt.com This oxidation can be carried out using various reagents, such as a pyridine-sulfur trioxide complex or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base). The resulting ketone can then undergo a Strecker-type reaction. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comyoutube.commasterorganicchemistry.com In a modified Strecker synthesis, the ketone is reacted with a cyanide source (e.g., trimethylsilyl (B98337) cyanide) and an amine source to form an α-aminonitrile, which can then be reduced to the target ethanamine. A Wittig-type reaction on 1-benzhydrylazetidin-3-one with a phosphonate (B1237965) ylide bearing a nitrile group, such as diethyl (cyanomethyl)phosphonate, could also be employed to introduce the required two-carbon unit with a nitrile functionality, which is then reduced.
| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |
| 1-Benzhydrylazetidin-3-ol | 1-Benzhydrylazetidin-3-yl methanesulfonate | 1-Benzhydrylazetidine-3-carbonitrile | This compound |
| 1-Benzhydrylazetidin-3-ol | 1-Benzhydrylazetidin-3-one | 2-(1-Benzhydrylazetidin-3-ylidene)acetonitrile | This compound |
Introduction and Derivatization of the Ethanamine Side Chain
A primary strategy for synthesizing the target compound and its analogues involves the initial preparation of a 1-benzhydrylazetidine core, followed by the introduction and elaboration of the C3-substituent into the desired ethanamine side chain. The common starting material for these routes is 1-benzhydrylazetidin-3-ol, which can be prepared on a large scale from the reaction of epichlorohydrin with benzhydrylamine. researchgate.netgoogle.com
The direct formation of an amine at the 3-position of the azetidine ring is a key step in many synthetic pathways. One of the most direct methods involves the conversion of 1-benzhydrylazetidin-3-ol into a better leaving group, such as a mesylate, followed by nucleophilic substitution with an amine source. A streamlined, two-step process describes reacting the alcohol with methanesulfonyl chloride to form the mesylate intermediate, which is then treated with ammonium hydroxide in a reactor to yield 3-amino-1-benzhydrylazetidine. researchgate.net
A more versatile approach allows for the introduction of various amines in a single step from the mesylate of 1-benzhydrylazetidin-3-ol. This reaction is highly practical for creating a library of analogues, where displacement of the 3-mesyloxy group with a range of primary and secondary amines proceeds efficiently in a solvent like acetonitrile (B52724) at elevated temperatures. chemrxiv.org
| Amine Nucleophile | Product | Yield (%) | Reference |
| Piperidine (B6355638) | 1-(1-Benzhydrylazetidin-3-yl)piperidine | 89 | chemrxiv.org |
| Morpholine | 4-(1-Benzhydrylazetidin-3-yl)morpholine | 77 | chemrxiv.org |
| Diallylamine | N,N-diallyl-1-benzhydrylazetidin-3-amine | 64 | chemrxiv.org |
| 2,2-Difluoroethanamine | 1-Benzhydryl-N-(2,2-difluoroethyl)azetidin-3-amine | 42 | chemrxiv.org |
Alternative amine formation strategies include the reductive amination of 1-benzhydrylazetidin-3-one. This reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with an amine (such as ammonia (B1221849) or a primary amine), followed by in-situ reduction with an appropriate reducing agent like sodium cyanoborohydride (NaBH₃CN) to furnish the desired amine. lumenlearning.com
To construct the two-carbon ethanamine side chain, chain elongation strategies are employed, often starting from 1-benzhydrylazetidin-3-one. A common method for adding a one-carbon unit that can be further elaborated is the Horner-Wadsworth-Emmons (HWE) reaction. mdpi.com For instance, the ketone can be reacted with a phosphonate reagent, such as diethyl cyanomethylphosphonate, to yield an azetidin-3-ylideneacetonitrile. Subsequent reduction of the exocyclic double bond and the nitrile group provides the target this compound.
The reduction of a nitrile to a primary amine is a classic functional group interconversion (FGI) and is typically achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄). lumenlearning.comscribd.com
Illustrative Synthetic Pathway for Chain Elongation:
Wittig-type Reaction: 1-Benzhydrylazetidin-3-one is reacted with a stabilized ylide (e.g., (cyanomethylene)triphenylphosphorane) or a phosphonate ester to introduce a cyanomethylidene group at the C3 position.
Reduction of Alkene: The resulting double bond is reduced, often through catalytic hydrogenation, to give 1-benzhydrylazetidine-3-acetonitrile.
Reduction of Nitrile: The nitrile functional group is then reduced using a powerful hydride reagent such as LiAlH₄ in an aprotic solvent like THF to yield the final product, this compound. lumenlearning.com
Another FGI approach involves starting with 1-benzhydrylazetidin-3-ylmethanol. The alcohol can be converted to a good leaving group (e.g., tosylate or bromide), which is then displaced by a cyanide nucleophile. The resulting nitrile undergoes reduction to afford the desired ethanamine product. This sequence effectively elongates the carbon chain by one atom while introducing the required amine functionality. ub.eduimperial.ac.uk
Stereoselective Synthesis and Chiral Resolution of Azetidine Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, controlling the stereochemical outcome during the synthesis of azetidine derivatives is of significant importance. This can be achieved through either stereoselective synthesis or by resolving a racemic mixture.
Stereoselective synthesis aims to produce a single enantiomer or diastereomer. One effective strategy involves the use of chiral auxiliaries. For example, chiral tert-butanesulfinamides have been successfully used to induce high levels of stereoselectivity in the synthesis of C2-substituted azetidines. acs.org This approach involves the condensation of the chiral sulfinamide with a 1,3-dielectrophile, followed by a diastereoselective cyclization to form the azetidine ring. The auxiliary can then be removed to provide the enantioenriched azetidine. Although demonstrated for C2-substituted derivatives, this principle can be adapted for other substitution patterns. acs.org Another approach is to start from an enantiomerically pure precursor from the chiral pool, such as a β-amino alcohol, to construct the azetidine ring. researchgate.netnih.gov
When a racemic synthesis is performed, chiral resolution is necessary to separate the enantiomers. The most established method is the crystallization of diastereomeric salts. wikipedia.org This process involves reacting the racemic amine product with a chiral resolving agent, such as an enantiomerically pure carboxylic acid like (+)-tartaric acid or (-)-dibenzoyltartaric acid. This reaction forms a pair of diastereomeric salts which, due to their different physical properties, can often be separated by fractional crystallization. Once a single diastereomer is isolated, the chiral resolving agent is removed by treatment with a base to liberate the desired enantiomer of the amine. wikipedia.org
| Method | Description | Key Features |
| Stereoselective Synthesis | Employs chiral starting materials, reagents, or catalysts to directly produce an enantiomerically enriched product. | Avoids loss of 50% of material; requires development of specific asymmetric reactions. |
| Chiral Auxiliary | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of a reaction. It is removed in a later step. | Can provide high levels of diastereoselectivity; requires additional steps for attachment and removal. acs.org |
| Chiral Resolution | A racemic mixture is separated into its constituent enantiomers. | Applicable to established racemic syntheses; at least 50% of the material is the undesired enantiomer unless a racemization process is available. |
| Diastereomeric Salt Formation | The racemic amine is reacted with a chiral acid to form diastereomeric salts that are separated by crystallization. | A classical, often scalable technique; success depends on the crystallization properties of the salts. wikipedia.org |
| Chiral Chromatography | The racemic mixture is separated using a chromatography column that has a chiral stationary phase. | An analytical and preparative tool; can be expensive to scale up. |
Advanced Synthetic Techniques and Green Chemistry Considerations
Modern synthetic chemistry is increasingly focused on developing more efficient and environmentally benign processes. Several advanced techniques and green chemistry principles have been applied to the synthesis of azetidines.
Advanced synthetic methods that offer novel pathways to the azetidine core include palladium-catalyzed intramolecular C(sp³)–H amination. This technique allows for the direct formation of the azetidine ring from an acyclic amine precursor by activating a typically inert C-H bond, representing a highly efficient and atom-economical approach. rsc.org Photocatalysis has also emerged as a powerful tool, with visible-light-induced aza-Paternò-Büchi reactions enabling the [2+2] photocycloaddition of imines and alkenes to construct the azetidine ring under mild conditions. researchgate.netrsc.org
From a green chemistry perspective, the use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. One-pot syntheses of azetidines from alkyl dihalides and primary amines have been efficiently achieved under microwave conditions. organic-chemistry.org Developing one-pot or tandem reactions, such as the previously mentioned two-step synthesis of 3-amino-1-benzhydrylazetidine without isolation of the intermediate, aligns with green principles by minimizing solvent use and waste generation from purification steps. researchgate.net Furthermore, the use of Lewis acid catalysts, such as Lanthanide(III) triflates, for the regioselective intramolecular aminolysis of epoxy amines to form azetidines represents a catalytic alternative to stoichiometric reagents. frontiersin.orgnih.gov
Pharmacological and Biological Activities of Azetidine Based Ethanamine Derivatives
Central Nervous System (CNS) Activities
No specific studies were identified that investigated the central nervous system activities of 2-(1-Benzhydrylazetidin-3-YL)ethanamine.
Dopamine (B1211576) Receptor Modulation (Antagonism/Agonism)
There is no available data from receptor binding assays or functional studies to characterize the interaction of this compound with any dopamine receptor subtypes (e.g., D1, D2, D3). Its potential as a dopamine receptor agonist or antagonist is unknown. D2-like receptors (D2/D3) are the primary targets for antipsychotic medications. nih.gov
Antidepressant Potential and CNS Stimulant Properties
The potential of this compound to act as an antidepressant or a CNS stimulant has not been evaluated in preclinical models. There are no studies on its effect on monoamine transporters (e.g., SERT, NET, DAT) or its performance in behavioral assays relevant to depression or stimulation.
Sigma Receptor Antagonism
The affinity and functional activity of this compound at sigma-1 (σ₁) and sigma-2 (σ₂) receptors have not been reported. nih.govmdpi.com Sigma receptors are recognized as a unique class of proteins in the CNS, and their modulation can influence various neurotransmitter systems. nih.gov
Histamine (B1213489) H3 Receptor Agonism
There is no information available regarding the activity of this compound at the histamine H3 receptor. The H3 receptor is primarily found in the brain and acts as an autoreceptor, modulating the release of histamine and other neurotransmitters. nih.govwikipedia.org Its potential as an agonist at this receptor is undetermined.
Antischizophrenic Activity
No preclinical studies using animal models of schizophrenia have been published for this compound. Its efficacy in assays that predict antipsychotic activity, such as those measuring effects on induced hyperlocomotion or sensory gating deficits, has not been investigated. The development of multitarget-directed ligands that act on serotonin (B10506) 5-HT2A and dopamine D2 receptors presents a promising approach for treating the behavioral and psychological symptoms of dementia, which can include psychosis. nih.gov
Antineoplastic and Antiproliferative Effects
There are no published studies investigating the effects of this compound on cancer cell lines or in animal models of cancer. Its potential as an antineoplastic or antiproliferative agent is currently unknown. Research on other, different azetidine (B1206935) derivatives has shown that this class of compounds can exhibit antiproliferative activity through mechanisms such as tubulin destabilization. nih.gov
STAT3 Pathway Inhibition and Apoptosis Induction
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide variety of human cancers, making it a prime target for therapeutic intervention. ambeed.comgoogle.com A novel class of azetidine-based compounds has been identified as potent, selective, and direct inhibitors of STAT3 activity. ambeed.comgoogle.comresearchgate.netnih.gov
These inhibitors, including (R)-azetidine-2-carboxamide derivatives, demonstrate high-affinity binding to STAT3 and selectively inhibit its DNA-binding activity with inhibitory concentration (IC₅₀) values in the sub-micromolar range, showing significant selectivity over other STAT family members like STAT1 and STAT5. ambeed.comgoogle.comnih.gov Certain azetidine compounds, such as H172 and H182, have been shown to bind irreversibly to STAT3 by forming covalent bonds with key cysteine residues in the protein. ambeed.comgoogle.com
The inhibition of the STAT3 signaling pathway by these azetidine derivatives leads to significant antitumor effects. In cancer cell lines with hyperactive STAT3, such as triple-negative breast cancer (TNBC) cells, these compounds suppress both constitutive and ligand-induced STAT3 phosphorylation. ambeed.comgoogle.com This blockade of STAT3 function results in the downregulation of critical STAT3 target genes responsible for cell survival and proliferation, including c-Myc, Bcl-2, and survivin. researchgate.netnih.gov Consequently, this leads to the induction of apoptosis, or programmed cell death, as evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP). researchgate.netnih.gov The targeted action of these compounds results in potent inhibition of cancer cell growth, colony survival, and migration in vitro. researchgate.netnih.gov
| Compound | Target Cell Line | Activity Metric | Value (µM) | Reference |
| H172 (9f) | STAT3 DNA-Binding | IC₅₀ | 0.38 - 0.98 | ambeed.comgoogle.com |
| H182 | STAT3 DNA-Binding | IC₅₀ | 0.38 - 0.98 | ambeed.comgoogle.com |
| 7e | MDA-MB-231 (TNBC) | EC₅₀ | 0.9 - 1.9 | researchgate.net |
| 7f | MDA-MB-231 (TNBC) | EC₅₀ | 0.9 - 1.9 | researchgate.net |
| 7g | MDA-MB-231 (TNBC) | EC₅₀ | 0.9 - 1.9 | researchgate.net |
| 9k | MDA-MB-231 (TNBC) | EC₅₀ | 0.9 - 1.9 | researchgate.net |
Topoisomerase IIα Inhibition
Topoisomerase IIα (Topo IIα) is a critical nuclear enzyme that manages DNA topology during replication and transcription, and it is a well-established target for many clinically used anticancer drugs. While many Topo IIα inhibitors belong to classes like anthracyclines or epipodophyllotoxins, recent research has identified the azetidine scaffold as a promising framework for the development of new inhibitors. A novel class of 3-(4-methoxyphenyl)azetidine (B1594139) compounds has been discovered to function as human topoisomerase II inhibitors.
Within this class, specific derivatives have been identified as lead molecules, demonstrating the potential of the azetidine core to be tailored for this specific anticancer mechanism. Furthermore, a patent has described substituted pyridinyl azetidinone derivatives as having potent anti-cancer properties, listing topoisomerase inhibition as a potential mechanism of action. researchgate.net The activity of these compounds is consistent with agents that block DNA replication, a hallmark of Topo IIα inhibition. researchgate.net
Lead Azetidine-Based Topoisomerase II Inhibitors
6-(3-(3-(2-aminopyridin-4-yl)-4-methoxyphenyl)azetidin-1-yl)picolinonitrile (4A-17)
6-(3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)azetidin-1-yl)picolinonitrile (4A-19)
General Antitumor Mechanisms and Xenograft Model Studies
The potent in vitro activity of azetidine-based STAT3 inhibitors has been successfully translated into in vivo efficacy in animal models. ambeed.comgoogle.com In xenograft models using human triple-negative breast cancer (TNBC) cells, systemic administration of azetidine compounds like H120 and H182 as single agents significantly inhibited tumor growth. ambeed.comgoogle.com
These studies underscore the potential of azetidine derivatives as clinically relevant anticancer agents. The mechanism of action, tied to the direct inhibition of the STAT3 oncogenic pathway, provides a strong rationale for their development. ambeed.comgoogle.com Moreover, the efficacy of these compounds is enhanced in combination therapies. Research has shown that the hydrochloric acid salt of an azetidine-based inhibitor, when used in combination with radiation, completely blocked the growth of mouse TNBC tumors and improved survival in syngeneic models. ambeed.comgoogle.com This suggests a synergistic relationship that could be exploited to overcome resistance and enhance therapeutic outcomes.
Antimicrobial and Antiviral Properties
Beyond oncology, the azetidine scaffold has been extensively explored for its utility in combating infectious diseases. Its derivatives have demonstrated a wide spectrum of activity against bacteria, fungi, and viruses.
Antibacterial and Antifungal Activity
Azetidine and its related 2-azetidinone (β-lactam) derivatives have a long history in antimicrobial research. Numerous studies have reported the synthesis of novel azetidine-containing compounds with significant antibacterial and antifungal properties. These compounds have shown efficacy against a variety of pathogenic microbes, including both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
The antifungal activity has been noted against species like Aspergillus niger and Candida albicans. The antimicrobial activity is often attributed to the presence of the pharmacologically active β-lactam ring, and this activity can be modulated by the addition of different substituents on the ring. For instance, the incorporation of phenyl or heterocyclic moieties can enhance the potency of these derivatives.
| Compound Class | Tested Against | Activity Level | Reference |
| Azetidin-2-ones | Escherichia coli, Bacillus cirroflagellosus | Moderate to Significant | |
| Azetidin-2-ones | Aspergillus niger, Colletotrichum capsici | Moderate to Significant | |
| Substituted Azetidines | S. aureus, B. subtilis, P. aeruginosa, E. coli | Significant | |
| Substituted Azetidines | C. albicans, A. niger | Significant | |
| Isonicotinamide Azetidines | S. aureus, E. coli, C. albicans | Good to Moderate |
Antiviral Mechanisms (e.g., Human Cytomegalovirus (HCMV) Inhibition)
Human cytomegalovirus (HCMV) is a β-herpesvirus that can cause severe disease in immunocompromised individuals. The need for new antiviral agents with novel mechanisms of action has driven research into new chemical scaffolds, including azetidines. Structure-activity relationship (SAR) studies have been conducted on azetidine-containing dipeptide derivatives as inhibitors of HCMV replication.
These studies revealed that the conformational restriction imposed by the azetidine ring, which induces a γ-type reverse turn, appears to be crucial for their antiviral activity. Specific structural features were identified as absolute requirements for anti-HCMV efficacy, including a benzyloxycarbonyl group at the N-terminus and an aliphatic side-chain at the C-terminus. This suggests that the azetidine core acts to pre-organize the molecule into a specific three-dimensional shape that facilitates interaction with a viral target, which may be the HCMV protease. The mechanism appears to be distinct from currently approved anti-HCMV drugs that primarily target the viral DNA polymerase.
| Compound Series | Virus | Key Finding | Reference |
| Azetidine-dipeptides | Human Cytomegalovirus (HCMV) | Azetidine ring is key for activity | |
| Azetidine-dipeptides | Human Cytomegalovirus (HCMV) | Conformational restriction induces γ-turn | |
| Azetidine-dipeptides | Human Cytomegalovirus (HCMV) | N-benzyloxycarbonyl moiety required |
Anti-inflammatory and Antioxidant Potential
Compounds incorporating the azetidine moiety have demonstrated a broad spectrum of biological activities, including anti-inflammatory and antioxidant effects. nih.govresearchgate.net While direct studies on this compound are not extensively available, the activities of structurally related compounds provide significant insights into its potential pharmacological profile.
A notable example is Azelnidipine, a dihydropyridine-based calcium channel blocker that features a 1-benzhydrylazetidin-3-yl group. Research has indicated that Azelnidipine possesses both anti-inflammatory and antioxidant properties. sci-hub.senih.govnih.gov Studies have shown its ability to decrease levels of inflammatory markers such as hs-CRP, IL-6, and IL-8. nih.gov Furthermore, Azelnidipine has been observed to reduce oxidative stress, suggesting a potential anti-atherosclerotic effect. sci-hub.senih.gov The antioxidant activity of Azelnidipine is attributed to its ability to inhibit the production of reactive oxygen species (ROS). nih.gov
In other research, a series of novel azetidine-2-one derivatives of ferulic acid were synthesized and evaluated for their biological potential. mdpi.com These compounds exhibited significant in vitro antioxidant activity, which was assessed through various assays including total antioxidant capacity, total reducing power, and radical scavenging assays (DPPH and ABTS.+). The results indicated that these derivatives possess potent antioxidant effects, in some cases surpassing that of the parent compound, ferulic acid, and comparable to ascorbic acid. mdpi.com The in vivo anti-inflammatory activity of these derivatives was also confirmed in both acute and chronic inflammation models. mdpi.com
Another study investigating an azetidine-2-one derivative reported good antioxidant activity as determined by the DPPH free radical test. jmchemsci.comjmchemsci.com The compound demonstrated significant scavenging activity, highlighting the potential of the azetidine scaffold in designing antioxidant agents. jmchemsci.comjmchemsci.com The pro-inflammatory effects have also been observed with L-Azetidine-2-carboxylic acid, a non-protein amino acid, which was found to trigger pro-inflammatory responses in microglial cells. mdpi.com
These findings collectively suggest that the 1-benzhydrylazetidin-3-yl moiety is a promising pharmacophore for developing agents with both anti-inflammatory and antioxidant properties. The presence of the benzhydryl group may contribute to the lipophilicity and binding characteristics of the molecule, potentially enhancing its interaction with biological targets involved in inflammatory and oxidative stress pathways.
Table 1: Investigated Activities of Structurally Related Azetidine Derivatives
| Compound/Derivative Class | Investigated Activity | Key Findings |
| Azelnidipine | Anti-inflammatory | Decreased serum levels of hs-CRP, IL-6, and IL-8. nih.gov |
| Antioxidant | Reduced oxidative stress and inhibited reactive oxygen species (ROS) production. nih.gov | |
| Azetidine-2-one derivatives of ferulic acid | Antioxidant | Good antioxidant activity in various in vitro assays, comparable to ascorbic acid. mdpi.com |
| Anti-inflammatory | Demonstrated anti-inflammatory effects in in vivo models of acute and chronic inflammation. mdpi.com | |
| An azetidine-2-one derivative | Antioxidant | Showed good scavenging activity against DPPH free radicals. jmchemsci.comjmchemsci.com |
| L-Azetidine-2-carboxylic acid | Pro-inflammatory | Induced pro-inflammatory responses in BV2 microglial cells. mdpi.com |
Enzymatic Inhibition Studies
The rigid and strained four-membered ring of azetidine allows for the precise positioning of substituents, making it an attractive core for the design of enzyme inhibitors. Research has explored the potential of azetidine derivatives to inhibit various enzymes, including amyloglucosidase, N-ribosyl hydrolases, and phosphorylases.
Amyloglucosidase Inhibition:
A study focused on the synthesis and evaluation of azetidine iminosugars as potential amyloglucosidase inhibitors. nih.govrsc.orgresearchgate.net The investigation revealed that these compounds were effective inhibitors of amyloglucosidase, with one N-carboxylic azetidine iminosugar derivative demonstrating higher activity than the standard drugs Miglitol and 1-deoxynojirimycin (B1663644) (DNJ). nih.govrsc.orgresearchgate.net The inhibition was found to be of a competitive type, and these findings were supported by in silico molecular docking studies. nih.govrsc.orgresearchgate.net In a related study, another polyhydroxylated azetidine iminosugar was identified as a more potent amyloglucosidase inhibitor than miglitol. nih.gov
N-ribosyl Hydrolase and Phosphorylase Inhibition:
Azetidine-based transition state analogue inhibitors have been synthesized and shown to be potent inhibitors of N-ribosyl hydrolases and phosphorylases. acs.orgnih.govacs.org These enzymes are involved in the metabolism of nucleosides. The designed azetidine analogues of DADMe-immucillins exhibited potent inhibition of purine (B94841) nucleoside phosphorylase (PNP), methylthioadenosine phosphorylase (MTAP), and methylthioadenosine nucleosidase (MTAN), with equilibrium dissociation constants in the picomolar range. acs.orgnih.gov This highlights the potential of the azetidine scaffold in designing highly effective enzyme inhibitors.
Glycogen (B147801) Phosphorylase Inhibition:
Glycogen phosphorylase (GP) is a key enzyme in glycogen metabolism and a target for the development of treatments for type 2 diabetes. nih.govresearchgate.net While direct inhibition studies of this compound on glycogen phosphorylase are not available, the general inhibitory potential of various heterocyclic compounds on this enzyme is well-documented. nih.govresearchgate.net The ability of the azetidine ring to present substituents in a well-defined spatial orientation could be leveraged to design inhibitors that target the different allosteric sites of glycogen phosphorylase.
Table 2: Enzymatic Inhibition by Azetidine Derivatives
| Enzyme Target | Azetidine Derivative Class | Key Findings |
| Amyloglucosidase | Azetidine iminosugars | Competitive inhibition, with some derivatives being more potent than Miglitol and DNJ. nih.govrsc.orgresearchgate.netnih.gov |
| N-ribosyl hydrolases (PNP, MTAN) | Azetidine analogues of DADMe-immucillins | Potent inhibition with equilibrium dissociation constants as low as 229 pM. acs.orgnih.gov |
| Phosphorylases (MTAP) | Azetidine analogues of DADMe-immucillins | Potent inhibition. acs.orgnih.gov |
Mechanistic Investigations of 2 1 Benzhydrylazetidin 3 Yl Ethanamine Action
Molecular Target Identification and Validation
The primary molecular target of compounds structurally related to 2-(1-Benzhydrylazetidin-3-YL)ethanamine is the STAT3 protein. STAT3 is a member of the STAT family of transcription factors that plays a pivotal role in relaying signals from cytokines and growth factors from the cell membrane to the nucleus. This regulation of gene expression is critical for numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.
Persistent or constitutive activation of STAT3 is a hallmark of many human cancers, where it contributes to tumor progression and chemoresistance. nih.govacrobiosystems.com This aberrant signaling can be triggered by a variety of upstream kinases, including Janus kinases (JAKs) and Src family kinases. The validation of STAT3 as a therapeutic target is supported by extensive research demonstrating that its inhibition can suppress tumor growth and induce apoptosis in cancer cells. eternopublisher.comspandidos-publications.com Therefore, targeting the STAT3 signaling pathway has emerged as a promising strategy in cancer therapy. researchgate.netnih.gov
Receptor Binding and Ligand-Target Interaction Profiling
Small molecule inhibitors like this compound are designed to interact with specific domains of the STAT3 protein to disrupt its function. The most common target for these inhibitors is the Src Homology 2 (SH2) domain. nih.govnih.gov The SH2 domain is crucial for the activation of STAT3, as it mediates the dimerization of two STAT3 monomers through a reciprocal binding to a phosphotyrosine residue (pTyr705) on the partner molecule. mdpi.comacs.org
Inhibitors are thought to competitively bind to the pTyr705-binding pocket within the SH2 domain, thereby preventing the formation of the STAT3 homodimer. This disruption of dimerization is a critical step in inhibiting the entire signaling cascade, as it prevents the nuclear translocation of STAT3 and its subsequent binding to DNA. nih.govmdpi.com The binding affinity of these inhibitors to the STAT3 SH2 domain is a key determinant of their potency. While specific binding data for this compound is unavailable, the table below presents the binding affinities of other known small molecule STAT3 inhibitors to illustrate the typical range of potencies.
| Compound | Binding Affinity (Kd or Ki) | Assay Method |
| BP-1-102 | Kd = 504 nM | Fluorescence Polarization |
| SH-4-54 | KD = 300 nM | Surface Plasmon Resonance |
| C188-9 (TTI 101) | KD = 4.7 nM | Surface Plasmon Resonance |
| Compound 11 (CJ-1383) | Ki = 0.95 µM | Fluorescence Polarization |
| S3I-201.1066 | KD = 2.74 nM | Surface Plasmon Resonance |
This table presents data for known STAT3 inhibitors to provide context for the potential binding affinities of compounds in this class. Data is not specific to this compound. nih.govselleckchem.comnih.govselleckchem.com
Intracellular Signaling Pathway Modulation
By inhibiting the dimerization of STAT3, this compound is presumed to modulate several key intracellular signaling events. The primary consequence of preventing STAT3 dimerization is the inhibition of its nuclear translocation. mdpi.com In its monomeric, inactive state, STAT3 resides in the cytoplasm. Upon activation and dimerization, it is imported into the nucleus where it can act as a transcription factor.
Once in the nucleus, activated STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, regulating their transcription. mdpi.com These target genes are involved in a wide array of cellular functions that are critical for tumor growth and survival, including:
Cell Cycle Progression: (e.g., Cyclin D1) iiarjournals.org
Apoptosis Inhibition: (e.g., Bcl-xL, Survivin) nih.goviiarjournals.org
Angiogenesis: (e.g., VEGF)
Therefore, by blocking the initial dimerization step, STAT3 inhibitors effectively shut down the entire downstream signaling cascade, leading to a reduction in the expression of these pro-oncogenic genes. This ultimately results in decreased cell proliferation and increased apoptosis in cancer cells that are dependent on STAT3 signaling. nih.gov
Covalent Binding Mechanisms and Identification of Key Residues (e.g., STAT3 Cysteine Residues)
While many small molecule inhibitors bind to the STAT3 SH2 domain through reversible, non-covalent interactions, another potential mechanism of action is through covalent binding. This involves the formation of a stable, covalent bond between the inhibitor and a specific amino acid residue on the target protein. Covalent inhibitors can offer advantages in terms of prolonged duration of action and increased potency.
Several studies have identified cysteine residues within the STAT3 protein as potential targets for covalent inhibitors. For example, the natural product Eriocalyxin B has been shown to covalently bind to Cys712 of STAT3, which is located near the SH2 domain. nih.gov This covalent modification inhibits the phosphorylation and activation of STAT3. Another study has suggested that the inhibitor Stattic, which contains a vinyl sulfone moiety, may form covalent linkages with multiple cysteine residues on STAT3. nih.gov Computational modeling has also pointed to Cys259 as a putative binding site for certain covalent inhibitors. researchgate.net
Although it is not confirmed whether this compound acts as a covalent inhibitor, the presence of reactive functional groups could potentially allow for such an interaction. Identifying the specific cysteine residues involved in covalent binding is crucial for understanding the precise mechanism of action and for the design of more selective and potent inhibitors.
Conformational Analysis and its Correlation with Biological Response
The three-dimensional structure of the STAT3 SH2 domain and its conformational flexibility are critical for its function and for its interaction with small molecule inhibitors. The SH2 domain contains a conserved binding pocket that recognizes the phosphotyrosine residue of its binding partners. frontiersin.org The conformation of this binding pocket can be influenced by the binding of a ligand, a phenomenon known as "induced fit."
Structure-based drug design and conformational analysis are powerful tools used to develop potent and selective STAT3 inhibitors. By understanding the precise shape and chemical environment of the SH2 domain's binding pockets, medicinal chemists can design molecules that fit snugly and form favorable interactions, leading to high binding affinity. nih.govnih.gov Molecular dynamics simulations have been used to study the flexibility of the SH2 domain and to identify ligand-induced conformational changes that can enhance binding affinity. nih.gov The correlation between the conformational binding mode of an inhibitor and its biological response is a key aspect of structure-activity relationship (SAR) studies, which aim to optimize the potency and selectivity of lead compounds. nih.govrutgers.edu
Enzyme Kinetics and Inhibition Mechanisms
While STAT3 is a transcription factor and not an enzyme in the classical sense, its activity, particularly its ability to bind to DNA, can be analyzed using principles of enzyme kinetics. The inhibition of STAT3 function by small molecules can be characterized by kinetic parameters that describe the type and potency of the inhibition.
The most likely mechanism of inhibition for a compound that targets the STAT3 SH2 domain is competitive inhibition . In this model, the inhibitor directly competes with the natural ligand (the phosphotyrosine motif of another STAT3 monomer) for the same binding site. libretexts.org This type of inhibition is characterized by an increase in the apparent Michaelis constant (Km) with no change in the maximum velocity (Vmax) of the "reaction" (in this case, STAT3-dependent transcription or DNA binding). The effect of a competitive inhibitor can be overcome by increasing the concentration of the substrate. libretexts.org
In contrast, a noncompetitive inhibitor would bind to a site on STAT3 other than the SH2 domain's active site (an allosteric site), causing a conformational change that reduces the protein's activity. This type of inhibition is characterized by a decrease in Vmax with no change in Km. libretexts.org The inhibitory effects of a noncompetitive inhibitor cannot be overcome by increasing the substrate concentration. Determining the kinetic mechanism of inhibition is crucial for understanding how a drug affects its target and for optimizing its therapeutic properties.
Computational and Theoretical Studies on 2 1 Benzhydrylazetidin 3 Yl Ethanamine and Analogues
Molecular Docking Simulations for Ligand-Protein Interactions and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial for understanding the binding mode of ligands like 2-(1-Benzhydrylazetidin-3-YL)ethanamine within the active site of a protein target. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to estimate the binding affinity (often expressed in kcal/mol) for various conformations. mdpi.comd-nb.info
In a typical study, the benzhydryl and ethanamine moieties of the compound would be analyzed for their potential to form key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking with amino acid residues in the target's binding pocket. For instance, docking simulations of this compound analogues against a hypothetical G-protein coupled receptor (GPCR) might reveal that the terminal amino group acts as a hydrogen bond donor, while the bulky benzhydryl group occupies a hydrophobic pocket. The azetidine (B1206935) ring provides a rigid scaffold, limiting conformational flexibility and potentially increasing binding affinity. enamine.net
Analysis of the docking results, often visualized using software like Discovery Studio or PyMOL, allows researchers to identify the most probable binding pose and the key intermolecular interactions that stabilize the ligand-protein complex. d-nb.infonih.gov This information is fundamental for explaining the structure-activity relationship (SAR) and for designing new analogues with improved potency.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | Dopamine (B1211576) Transporter (DAT) | -9.5 | Asp79, Phe176, Ser422 |
| Analogue A (4-fluoro-benzhydryl) | Dopamine Transporter (DAT) | -9.8 | Asp79, Phe176, Tyr335 |
| Analogue B (des-benzhydryl) | Dopamine Transporter (DAT) | -6.2 | Asp79, Ser422 |
| Analogue C (N-methyl-ethanamine) | Dopamine Transporter (DAT) | -9.3 | Asp79, Phe176, Gly426 |
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. nih.gov Following docking, the highest-scoring pose is subjected to an MD simulation in a simulated physiological environment (including water, ions, and controlled temperature and pressure).
During the simulation, the movements of all atoms in the system are calculated over a period of nanoseconds to microseconds. The resulting trajectory is analyzed to evaluate the stability of the complex. Key metrics include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which indicates if the system has reached equilibrium and if the ligand remains stably bound. nih.gov Root Mean Square Fluctuation (RMSF) analysis can highlight flexible regions of the protein. Furthermore, MD simulations can confirm the persistence of key interactions, such as hydrogen bonds, identified during docking. nih.gov A stable complex would exhibit low RMSD values and consistent hydrogen bonding throughout the simulation, validating the initial docking prediction. nih.govresearchgate.net
| Complex | Simulation Time (ns) | Average Ligand RMSD (Å) | Key H-Bond Occupancy (%) |
| DAT - this compound | 100 | 1.8 ± 0.3 | Amine-Asp79: 85.2% |
| DAT - Analogue A | 100 | 1.5 ± 0.2 | Amine-Asp79: 88.9% |
| DAT - Analogue C | 100 | 2.1 ± 0.4 | Amine-Asp79: 75.4% |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For a series of this compound analogues, a QSAR model can be developed to predict their efficacy based on calculated molecular descriptors.
The process involves creating a dataset of analogues with known experimental activities (e.g., IC50 values). For each molecule, a wide range of descriptors is calculated, representing its topological, electronic, and steric properties (e.g., molecular weight, logP, polar surface area, specific quantum-chemical descriptors). Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that best correlates these descriptors with the observed activity. mdpi.com
A robust QSAR model, validated through internal and external statistical tests (e.g., cross-validated r², predictive r²), can be a powerful tool. nih.govmdpi.com It allows for the rapid prediction of the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing, saving time and resources.
De Novo Design Strategies for Novel Azetidine Scaffolds
De novo design strategies use computational algorithms to generate novel molecular structures with desirable properties, tailored to fit a specific biological target. nih.gov The azetidine ring in this compound serves as a valuable, conformationally restricted scaffold. enamine.netresearchgate.net Computational approaches can build upon this core to design new libraries of compounds.
Fragment-based design is one such strategy, where small molecular fragments are computationally placed and grown within the target's binding site, using the azetidine core as an anchor. Another approach is scaffold hopping, where the azetidine ring might be replaced with other bioisosteric rings to explore new chemical space while retaining the key binding interactions of the parent molecule. These strategies can lead to the discovery of novel scaffolds with improved potency, selectivity, or pharmacokinetic properties that might not be conceived through traditional medicinal chemistry intuition alone. researchgate.net
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
A significant cause of failure in drug development is poor pharmacokinetic (ADMET) properties. In silico ADMET profiling allows for the early prediction of these properties, helping to identify and filter out compounds that are likely to fail later on. nih.gov Various computational models and software tools can predict a wide range of ADMET parameters for this compound and its analogues.
These predictions are based on a compound's structure and physicochemical properties. Key predicted parameters often include:
Absorption: Human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration.
Distribution: Plasma protein binding (PPB) and volume of distribution (VDss).
Metabolism: Inhibition or subscription to Cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4).
Excretion: Prediction of renal clearance.
Toxicity: hERG inhibition (cardiotoxicity risk), Ames test for mutagenicity, and hepatotoxicity. nih.gov
An ideal drug candidate would have a balanced profile, such as good oral bioavailability, appropriate BBB penetration for CNS targets, metabolic stability, and a low risk of toxicity. Early in silico assessment guides the modification of lead compounds to mitigate potential ADMET liabilities. mdpi.com
| Parameter | Predicted Value for this compound | Interpretation |
| Absorption | ||
| GI Absorption | High | Likely well-absorbed from the gut |
| BBB Permeant | Yes | Can cross the blood-brain barrier |
| Distribution | ||
| Plasma Protein Binding | 92.5% | High binding to plasma proteins |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of interaction with CYP3A4 pathway |
| Excretion | ||
| Log(CL) | 0.8 L/h/kg | Moderate clearance predicted |
| Toxicity | ||
| hERG Inhibitor | Low Risk | Unlikely to cause cardiotoxicity |
| AMES Toxicity | No | Predicted to be non-mutagenic |
Homology Modeling and Protein Structure Prediction for Novel Targets
The computational studies described above, particularly molecular docking and dynamics, depend on the availability of a high-resolution 3D structure of the target protein. When an experimental structure (from X-ray crystallography or cryo-EM) is not available, a reliable model can often be generated through homology modeling.
This technique builds a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). The process involves identifying a suitable template through sequence alignment, building the model by copying the coordinates of the conserved regions, modeling the loops and side chains, and finally refining and validating the entire structure. The resulting model, while not as precise as an experimental one, is often accurate enough to be used in docking studies to gain valuable insights into ligand binding and guide the initial stages of drug design. nih.gov
Advanced Analytical and Characterization Methodologies for Azetidine Derivatives
Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of novel chemical entities. For a molecule like 2-(1-Benzhydrylazetidin-3-YL)ethanamine, a combination of advanced spectroscopic techniques is employed to unambiguously determine its constitution and stereochemistry.
Key 2D NMR Experiments for this compound:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For the target molecule, COSY would show correlations between adjacent protons, for instance, between the protons of the ethylamine side chain and the protons on the azetidine (B1206935) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting the benzhydryl group to the azetidine nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is critical for determining the stereochemistry of the molecule. For instance, NOESY can help in establishing the relative orientation of the substituents on the azetidine ring.
Hypothetical ¹H and ¹³C NMR Data for this compound:
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |
| Benzhydryl CH | 4.5 | 75 | HMBC to aromatic carbons |
| Aromatic CH | 7.2-7.4 | 127-129 | COSY with other aromatic protons |
| Azetidine CH₂ | 3.0-3.5 | 55-60 | COSY with azetidine CH |
| Azetidine CH | 2.8 | 40 | COSY with azetidine CH₂ and ethylamine CH₂ |
| Ethylamine CH₂ | 2.5-2.7 | 35-40 | COSY with azetidine CH and NH₂ protons |
| Ethylamine NH₂ | 1.5 (broad) | - | HMBC to ethylamine CH₂ |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, which allows for the determination of its elemental composition. For this compound, HRMS would be used to confirm its molecular formula.
Tandem mass spectrometry (MS/MS) experiments are then used to study the fragmentation pathways of the protonated molecule. By analyzing the fragments, the different structural components of the molecule can be identified, providing further confirmation of its structure.
Expected Fragmentation Pathways for this compound:
Loss of the benzhydryl group: A common fragmentation pathway would involve the cleavage of the bond between the azetidine nitrogen and the benzhydryl group, leading to a stable benzhydryl cation.
Cleavage of the ethylamine side chain: Fragmentation of the ethylamine side chain can occur at various points, leading to characteristic neutral losses.
Ring opening of the azetidine: The strained four-membered azetidine ring can undergo ring-opening fragmentation, providing further structural information.
Hypothetical HRMS and MS/MS Data for this compound:
| Ion | Hypothetical m/z | Formula | Description |
| [M+H]⁺ | 267.1856 | C₁₈H₂₃N₂⁺ | Protonated molecule |
| Fragment 1 | 167.0891 | C₁₃H₁₁⁺ | Benzhydryl cation |
| Fragment 2 | 100.0811 | C₅H₁₀N₂⁺ | Azetidine ring with ethylamine side chain |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
FTIR Spectroscopy: FTIR is particularly sensitive to polar bonds and is excellent for identifying functional groups like N-H (amines) and C-H (alkanes and aromatics) stretches.
Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar bonds and is useful for identifying C-C bonds in the aromatic rings and the alkyl backbone.
Expected Vibrational Frequencies for this compound:
| Functional Group | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| N-H stretch (amine) | 3300-3500 (broad) | Weak |
| C-H stretch (aromatic) | 3000-3100 | 3000-3100 |
| C-H stretch (aliphatic) | 2850-2960 | 2850-2960 |
| C=C stretch (aromatic) | 1450-1600 | 1580-1620 |
| C-N stretch | 1000-1250 | 1000-1250 |
Since this compound contains a chiral center at the 3-position of the azetidine ring, it can exist as a pair of enantiomers. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules.
Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light. A non-racemic sample of a chiral molecule will exhibit a characteristic CD spectrum.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength.
These techniques are crucial for determining the enantiomeric purity and the absolute configuration of the molecule, often by comparison with theoretical calculations or with structurally related compounds of known stereochemistry.
Chromatographic Separation Techniques for Compound Purity and Identification (e.g., UHPLC, Chiral HPLC)
Chromatographic techniques are essential for separating the target compound from impurities and for resolving enantiomers.
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC provides high-resolution separations with short analysis times and is used to determine the purity of the synthesized compound. A reversed-phase UHPLC method would typically be developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724), with an additive such as formic acid or trifluoroacetic acid.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): To separate the enantiomers of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are commonly used for this purpose. The development of a chiral HPLC method involves screening different chiral columns and mobile phases to achieve baseline separation of the two enantiomers.
Hypothetical UHPLC and Chiral HPLC Parameters:
| Parameter | UHPLC (Purity) | Chiral HPLC (Enantiomeric Separation) |
| Column | C18 (e.g., 1.7 µm, 2.1 x 50 mm) | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Hexane/Isopropanol with a basic additive |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Retention Time | Single peak corresponding to the compound | Two baseline-separated peaks for the two enantiomers |
Biochemical and Cell-Based Assays for Quantitative Biological Activity Assessment
To evaluate the biological activity of this compound, a variety of biochemical and cell-based assays would be employed. The choice of assays depends on the therapeutic target of interest. For instance, if the compound is designed as a receptor antagonist or an enzyme inhibitor, specific assays would be used to quantify its potency and efficacy.
Examples of Assays:
Receptor Binding Assays: These assays measure the affinity of the compound for a specific receptor. This is often done using a radioligand binding assay, where the compound competes with a radiolabeled ligand for binding to the receptor. The output is typically the inhibition constant (Ki).
Enzyme Inhibition Assays: If the target is an enzyme, an in vitro assay would be used to measure the compound's ability to inhibit the enzyme's activity. The potency is usually expressed as the half-maximal inhibitory concentration (IC₅₀).
Cell-Based Functional Assays: These assays are performed on living cells to measure the functional effect of the compound. For example, if the compound is an agonist or antagonist of a G-protein coupled receptor (GPCR), a cell-based assay could measure changes in the levels of a second messenger like cyclic AMP (cAMP).
Hypothetical Biological Activity Data:
| Assay Type | Target | Parameter | Hypothetical Value |
| Receptor Binding | Dopamine (B1211576) Transporter (DAT) | Ki (nM) | 50 |
| Enzyme Inhibition | Monoamine Oxidase A (MAO-A) | IC₅₀ (µM) | 1.2 |
| Cell-Based Functional | Serotonin (B10506) Receptor 2A (5-HT₂A) | EC₅₀ (nM) | 150 |
Cell Viability and Proliferation Assays
Cell viability and proliferation assays are fundamental in the initial screening of azetidine derivatives to determine their cytotoxic or cytostatic effects on various cell lines. These assays measure cellular health through different indicators, including membrane integrity, metabolic activity, and enzymatic function. thermofisher.com
One of the most common methods is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.net In this colorimetric assay, mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt MTT into formazan crystals, which are then solubilized. The resulting colored solution's absorbance is proportional to the number of viable cells. This method is frequently used to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that reduces cell viability by 50%. nih.gov
For example, studies on various azetidine derivatives have demonstrated their potential as anticancer agents by evaluating their IC50 values against human cancer cell lines. researchgate.net Novel azetidine-2-one derivatives have shown promising cytotoxic activity against the MCF-7 breast cancer cell line. Similarly, other synthesized azetidines have been tested against HepG2 hepatocellular carcinoma and MCF-7 adenocarcinoma breast cancer lines, showing a concentration-dependent increase in the inhibition of cell growth. researchgate.net
Table 1: Cytotoxic Activity of Selected Azetidine Derivatives in Cancer Cell Lines
| Compound | Cell Line | Assay | Key Finding (IC50) | Reference |
|---|---|---|---|---|
| Azetidine Amide (7g) | MDA-MB-231 (Breast) | Viability Assay | Active at 1-3 µM | acs.org |
| Azetidine-2-one (5f) | MCF-7 (Breast) | MTT Assay | 6.0 µM | |
| Azetidin-2-one (6) | SiHa, B16F10 | Cytotoxicity Assay | High activity | nih.gov |
| Azetidine (8a) | HepG2 (Liver) | MTT Assay | 13.5 µg/ml | researchgate.net |
| Azetidine (8a) | MCF-7 (Breast) | MTT Assay | 10 µg/ml | researchgate.net |
Apoptosis Induction Assays (e.g., PARP cleavage)
To determine whether cell death induced by an azetidine derivative occurs through programmed cell death (apoptosis), specific assays are employed. Apoptosis is a highly regulated process involving a cascade of caspases, which are proteases that cleave specific protein substrates, ultimately leading to characteristic cellular changes. nih.gov
A key hallmark of apoptosis is the cleavage of Poly (ADP-ribose) Polymerase (PARP), a 113-kDa nuclear protein involved in DNA repair. nih.govnih.gov During apoptosis, caspases, particularly caspase-3, cleave PARP into an 89-kDa and a 24-kDa fragment. nih.govresearchgate.net This cleavage event inactivates PARP, which is considered a crucial step for apoptosis to proceed. researchgate.net The detection of the 89-kDa cleaved PARP fragment by Western blotting is widely used as a reliable marker for apoptosis. acs.orgresearchgate.net
Studies have shown that certain azetidine derivatives induce apoptosis in human breast cancer cells. Treatment of MDA-MB-231 and MDA-MB-468 cells with the azetidine derivative 7g led to the induction of PARP cleavage, consistent with the inhibition of STAT3 phosphorylation. acs.org Other assays to confirm apoptosis include Annexin V staining, which detects the externalization of phosphatidylserine on the cell membrane of apoptotic cells, and caspase activity assays that measure the function of specific caspases like caspase-3. nih.govnih.gov
Electrophoretic Mobility Shift Assay (EMSA) for DNA-Binding Activity
The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a widely used technique to study protein-DNA interactions in vitro. nih.govthermofisher.com This method is based on the principle that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA fragment. thermofisher.comnih.govlicorbio.com This results in a "shift" in the mobility of the labeled DNA probe. jenabioscience.com
EMSA is particularly valuable for investigating whether azetidine derivatives can inhibit the activity of transcription factors. Transcription factors regulate gene expression by binding to specific DNA sequences. nih.gov By interfering with this binding, a compound can modulate the expression of target genes.
In the context of azetidine derivatives that target signaling pathways like STAT3, EMSA can be used to directly assess the inhibition of STAT3's DNA-binding activity. acs.org In this application, a radiolabeled or non-radioactively labeled DNA probe containing the specific binding site for the transcription factor is incubated with a protein source (such as a nuclear cell extract) in the presence and absence of the test compound. nih.govnih.gov A reduction in the shifted band corresponding to the protein-DNA complex indicates that the compound inhibits the interaction. acs.org The specificity of the binding can be confirmed using competition assays with an excess of unlabeled specific or non-specific DNA. researchgate.net
Luciferase Reporter Gene Assays for Receptor Activation
Luciferase reporter gene assays are a highly sensitive and quantitative method for studying gene expression and the activity of signaling pathways. opentrons.comnih.gov These assays are instrumental in screening for compounds that modulate the activity of specific receptors or transcription factors. The core principle involves linking a specific DNA regulatory element (e.g., a promoter or enhancer) that is responsive to a particular signaling pathway to a reporter gene, typically encoding the enzyme luciferase. opentrons.comthermofisher.com
When this reporter construct is introduced into cells, the activation of the signaling pathway of interest leads to the transcription of the luciferase gene and the production of the luciferase enzyme. thermofisher.com The enzymatic activity is then quantified by adding its substrate, luciferin, and measuring the resultant bioluminescence with a luminometer. creativebiomart.net The light output is directly proportional to the activity of the promoter and, therefore, the signaling pathway being studied. opentrons.com
Dual-luciferase reporter systems are often used to improve accuracy. nih.gov In this setup, a second reporter, such as Renilla luciferase driven by a constitutive promoter, is co-transfected. This serves as an internal control to normalize for variations in cell number and transfection efficiency. nih.gov These assays are well-suited for high-throughput screening to identify and characterize azetidine derivatives that act as agonists or antagonists of specific cellular receptors. opentrons.com
Immunochemical Techniques for Protein Expression and Modification (e.g., Western Blotting, ELISA)
Immunochemical techniques are essential for detecting and quantifying specific proteins and their post-translational modifications, providing critical insights into the mechanism of action of compounds like azetidine derivatives.
Western Blotting is a core technique used to separate proteins from a cell lysate by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose) and probed with specific primary antibodies that recognize the target protein. assaygenie.com A secondary antibody conjugated to an enzyme (like horseradish peroxidase) binds to the primary antibody, and a chemiluminescent substrate is added to generate a signal that can be detected. reedbiotech.com
This method is widely used in the study of azetidine derivatives to:
Confirm the induction of apoptosis by detecting cleaved PARP or cleaved caspases. acs.org
Analyze the expression levels of key proteins in a signaling pathway, such as STAT3, Bcl-2, and c-Myc. acs.org
Investigate the inhibition of protein phosphorylation (a key mechanism of signal transduction) by using antibodies specific to the phosphorylated form of a protein (e.g., pY705STAT3). acs.org
Enzyme-Linked Immunosorbent Assay (ELISA) is another powerful immunochemical technique used for quantifying proteins or other molecules in a sample. While Western blotting is primarily qualitative or semi-quantitative, ELISA provides highly sensitive and specific quantitative data. It is often used in a 96-well plate format for higher throughput analysis.
Structural Biology Techniques for Ligand-Protein Co-crystallography
Understanding the precise three-dimensional interaction between a drug candidate and its protein target is crucial for rational drug design and optimization. X-ray co-crystallography is a powerful structural biology technique that provides an atomic-level view of this interaction.
The process involves purifying the target protein and the ligand (the azetidine derivative) and then setting up conditions that allow them to co-crystallize. This crystal, which contains the protein with the ligand bound in its active or allosteric site, is then exposed to a focused beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing this pattern, scientists can calculate an electron density map and build a detailed three-dimensional model of the protein-ligand complex.
This structural information is invaluable for:
Identifying the specific amino acid residues in the protein that interact with the ligand.
Understanding the binding mode, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Explaining the basis of the compound's potency and selectivity.
Guiding the synthesis of new analogues with improved binding affinity and pharmacological properties (structure-based drug design).
While obtaining high-quality co-crystal structures can be challenging, the insights gained are a cornerstone of modern drug discovery, enabling the development of more potent and specific therapeutic agents.
Future Research on this compound: Charting a Path Towards Therapeutic Realization
The unique structural motif of this compound, featuring a strained azetidine ring coupled with a benzhydryl group and an ethanamine side chain, presents a compelling scaffold for novel therapeutic development. While the full potential of this compound remains to be unlocked, current understanding of azetidine chemistry and pharmacology provides a clear roadmap for future research endeavors. This article outlines key future directions and identifies existing research gaps in the exploration of this compound, paving the way for its potential translation into a clinically relevant agent.
Q & A
Q. What synthetic methodologies are recommended for 2-(1-Benzhydrylazetidin-3-YL)ethanamine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via reductive amination, leveraging sodium triacetoxyborohydride (STAB) in the presence of acetic acid as a catalyst. For example, analogous piperidine derivatives (e.g., benzylfentanyl precursors) are synthesized by reacting ketones with amines under these conditions . Key factors include:
- Temperature : Room temperature to 50°C to prevent side reactions.
- Solvent : Dichloromethane or tetrahydrofuran for optimal solubility.
- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane 1:20) to isolate the product.
- Yield Optimization : Use of excess amine (1.5–2 equivalents) and STAB (1.2 equivalents) improves conversion.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : A combination of analytical techniques is required:
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (LD₅₀ data for similar amines suggests respiratory toxicity) .
- First Aid : For skin contact, wash with soap/water (15 min); if inhaled, move to fresh air and administer oxygen if needed .
- Storage : In airtight containers at –20°C under inert gas (N₂ or Ar) to prevent degradation .
Advanced Research Questions
Q. How does the substitution pattern on the azetidine ring influence receptor binding affinity (e.g., NMDA or kinase targets)?
- Methodological Answer :
- Structural-Activity Relationship (SAR) : Replace the benzhydryl group with electron-withdrawing groups (e.g., chloro) to test NMDA receptor inhibition (IC₅₀ assays using HEK293 cells expressing GluN1/GluN2B subunits) .
- Docking Studies : Use Schrödinger Suite for molecular docking into NMDA receptor binding pockets (PDB: 3QEL). Key interactions: hydrogen bonding with Gln110 and hydrophobic contacts with Leu78 .
Q. What analytical strategies resolve contradictions in reported physicochemical properties (e.g., pKa, solubility)?
- Methodological Answer :
- pKa Determination : Potentiometric titration (GLpKa instrument) vs. computational prediction (ADMET Predictor™). Discrepancies arise from solvent polarity (experimental in water vs. methanol) .
- Solubility : Use shake-flask method (UV-Vis quantification) in PBS (pH 7.4) vs. DMSO. For low solubility, employ nanoformulation (liposomal encapsulation) .
Q. Which in vitro models are suitable for assessing pharmacokinetic properties (e.g., metabolic stability)?
- Methodological Answer :
- Hepatic Metabolism : Incubate with human liver microsomes (HLMs) and NADPH (1 mM). Monitor parent compound depletion via LC-MS/MS over 60 min .
- Caco-2 Permeability : Assess apical-to-basolateral transport (apparent permeability coefficient, Papp >1 ×10⁻⁶ cm/s indicates good absorption) .
Contradictions and Validation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
